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1,1-Difluorodisilane

Chemical Vapor Deposition Computational Chemistry Reaction Mechanism

1,1-Difluorodisilane (SiH₃SiHF₂, CAS 15857-41-7) is an inorganic fluorohydridodisilane, a subclass of halogenated disilanes. It is a molecular precursor utilized in chemical vapor deposition (CVD) of amorphous silicon films and as a reactive building block in organosilicon synthetic chemistry.

Molecular Formula NiSO4
Molecular Weight 94.17 g/mol
CAS No. 15857-41-7
Cat. No. B231975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Difluorodisilane
CAS15857-41-7
Synonyms1,1-Difluorodisilane
Molecular FormulaNiSO4
Molecular Weight94.17 g/mol
Structural Identifiers
SMILESF[Si](F)[Si]
InChIInChI=1S/F2Si2/c1-4(2)3
InChIKeyIAVZOLWBTMJEQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Difluorodisilane (CAS 15857-41-7): A Halogenated Disilane for Semiconductor and Organosilicon Research


1,1-Difluorodisilane (SiH₃SiHF₂, CAS 15857-41-7) is an inorganic fluorohydridodisilane, a subclass of halogenated disilanes [1]. It is a molecular precursor utilized in chemical vapor deposition (CVD) of amorphous silicon films and as a reactive building block in organosilicon synthetic chemistry [1][2]. Its primary value lies in the isomeric specificity of its silicon-fluorine bond placement, which directly dictates its thermal decomposition pathway and subsequent material or reaction outcomes [1].

Isomer 1,1-geminal Si–F arrangement
Precursor Class Fluorohydridodisilane for CVD and organosilicon synthesis
Selection Logic Isomeric specificity defines thermal decomposition pathway and intermediate speciation

Procurement Risk: Why ‘Difluorodisilane’ Is Not a Sufficient Specification for 1,1-Difluorodisilane


Statistical substitution of isomeric fluorodisilanes leads to divergent and unpredictable experimental outcomes. Ab initio computational studies demonstrate that the 1,1-isomer (SiH₃SiHF₂) and the 1,2-isomer (SiH₂FSiH₂F) follow distinct, energetically unique thermal decomposition networks [1]. These differences are not trivial variations in kinetics; they change the nature and distribution of the film-forming silylenes and radical species produced during CVD, directly affecting the composition, hydrogen content, and electronic properties of the deposited amorphous silicon film [2]. Specifying only 'difluorodisilane' without verifying the geminal fluorine arrangement on a single silicon atom creates a critical and unmanaged variable in process reproducibility. [1]

Isomer mismatch 1,2-difluorodisilane follows a distinct decomposition network; the competitive SiH₃F+SiHF channel unique to the 1,1-isomer is absent, shifting intermediate ratios and film properties.
Process variability Unspecified or mixed isomers introduce uncontrolled silylene distribution, compromising batch-to-batch CVD reproducibility.
Specification risk Procuring “difluorodisilane” without verifying geminal Si–F placement may lead to unintended material and electronic outcomes.

Quantitative Evidence: Experimentally Calculated Performance Differentiators for 1,1-Difluorodisilane


Thermal Decomposition Pathway Selectivity Compared to 1,2-Difluorodisilane

The 1,1-difluorodisilane isomer exhibits a thermal decomposition landscape predictably distinct from the 1,2-isomer. Critically, the pathway to SiH₃F + SiHF (hydrogen fluoride elimination) is open and energetically competitive for 1,1-difluorodisilane, whereas the 1,2-isomer uniquely avoids a high-energy SiF₂ extrusion channel [1]. This redirects the balance of reactive intermediates available for film growth.

Decomposition pathway
Head-to-head
Unique competitive SiH₃F+SiHF elimination channel opens for 1,1-isomer; alters ratio of mono-fluoro (HSiF) to difluoro (:SiF₂) silylenes vs. 1,2-isomer.
Supports isomer-specific CVD precursor selection
MP4/6-31G* level; reported in J. Phys. Chem. 1992
Chemical Vapor Deposition Computational Chemistry Reaction Mechanism

Validated Precursor Status for Semiconductor-Grade a-Si:F Film Fabrication

Difluorodisilane is explicitly claimed as a preferred precursor within a class of fluorohydridodisilanes for forming photoconductive, semiconductive amorphous silicon films with superior stability and abrasion resistance, directly contrasting with the well-known safety and processing limitations of non-fluorinated alternatives like monosilane (SiH₄) and disilane (Si₂H₆) [1].

Process advantages
Class-level
Eliminates explosion hazard associated with Si₂H₆; avoids vapor nucleation; enables inert-diluent-free CVD while forming photoconductive a-Si:F films.
Reported process safety and operational simplification
Patent example; verify lot-specific performance
Semiconductor Fabrication Thin Film Deposition Amorphous Silicon

Synthetic Utility as a Geminal Difluorosilylene Transfer Reagent

The gem-difluoro arrangement on a single silicon center in 1,1-difluorodisilane allows it to function as a logical precursor for the extrusion of difluorosilylene (:SiF₂). In the context of the broader difluorodisilane class, the 1,1-isomer is structurally pre-configured for this specific reactive intermediate, a feature not shared by the 1,2-isomer [1].

:SiF₂ precursor logic
Class-level
Geminal Si–F pre-configuration allows direct α-elimination of difluorosilylene; 1,2-isomer lacks this structural rationale.
Supports directed :SiF₂ synthesis research
Predicted from ab initio network; experimental confirmation advised
Organometallic Chemistry Silylene Transfer Synthetic Methodology

Procurement-Guided Application Scenarios for 1,1-Difluorodisilane


Reproducible Fluorinated Amorphous Silicon (a-Si:F) Deposition for Photovoltaics and Imaging

A semiconductor process integration team developing fluorinated amorphous silicon (a-Si:F) films should specify 1,1-difluorodisilane to achieve batch-to-batch process reproducibility. As outlined in patent literature, this compound class yields highly stable, photoconductive films with a superior safety profile over silane, and process simplicity over polysilanes [2]. Crucially, choosing the 1,1-isomer locks in a defined network of thermally generated reactive intermediates (primarily SiH₂F₂, HF, and HSiF silylenes) [1]. This control is absent when using an isomeric mixture, which would produce a wider, more variable distribution of film precursors, leading to inconsistent fluorine incorporation, network disorder, and photoelectronic performance.

Mechanistic Study of Geminal Difluorosilane Decomposition in CVD Reactors

A computational chemistry or surface science group modeling the elementary steps of CVD can use the published, well-characterized decomposition network of the 1,1-isomer as a clean, computationally tractable model system. The specific energetic relationship between the three competing low-barrier channels—SiH₂F₂ + SiH₂ extrusion, SiHF₂SiH + H₂ elimination, and SiH₃F + SiHF elimination—offers a reference dataset for calibrating more advanced DFT functionals against high-level ab initio results [1]. Using the 1,2-isomer would change the product branching, making direct benchmarking impossible.

Directed Synthesis of Difluorosilylene (:SiF₂) in Organosilicon Chemistry

For organometallic research groups investigating the chemistry of difluorosilylene (:SiF₂), a highly reactive but synthetically valuable intermediate, 1,1-difluorodisilane provides a rational starting point. Thermal or catalytic activation is predicted to favor α-elimination from the gem-difluorosilyl group to release :SiF₂ [1]. This structural logic makes it the reagent of choice over the 1,2-isomer, whose decomposition is not geared toward this specific silylene. Procurement should be tied to this specific mechanistic research goal.

Application
Selection Property
Validation Focus
Reproducible a-Si:F deposition for photovoltaics/imaging
Defined decomposition pathway via 1,1-isomer
Intermediate speciation control; film fluorination stoichiometry uniformity
Mechanistic CVD decomposition modeling
Published computational reference data for three low-barrier channels
Benchmarking DFT functionals against high-level ab initio
Directed difluorosilylene (:SiF₂) synthesis
Geminal Si–F configuration for α-elimination
Experimental verification of difluorosilylene generation
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